N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups attached to the benzene rings, which significantly influence its chemical properties and reactivity. It is used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or thiols, ethanol or water as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 4-methyl-3-aminophenyl-4-aminobenzamide.
Substitution: N-(4-methyl-3-aminophenyl)-4-aminobenzamide.
Oxidation: N-(4-carboxy-3-nitrophenyl)-4-nitrobenzamide.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of essential biological processes, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-nitrophenyl)benzylamine: Similar structure but lacks the nitro group on the benzamide ring.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group instead of the amide group.
N’-[(4-methyl-3-nitrophenyl)sulfonyl]isonicotinohydrazide: Contains a sulfonyl group and isonicotinohydrazide moiety.
Uniqueness
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is unique due to the presence of two nitro groups on the benzene rings, which significantly influence its chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
347906-92-7 |
---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-2-5-11(8-13(9)17(21)22)15-14(18)10-3-6-12(7-4-10)16(19)20/h2-8H,1H3,(H,15,18) |
InChI Key |
MPKBHAOGHXLSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.